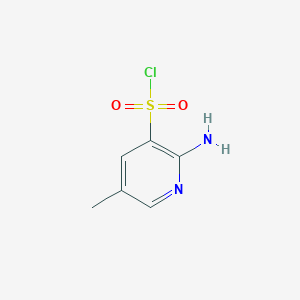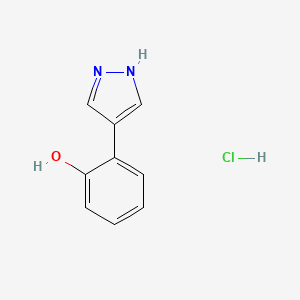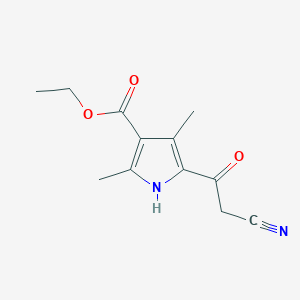
methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines. Benzothiazines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves the reaction of 3-methoxyaniline with 2-chlorobenzoic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazines, sulfoxides, and sulfones. These products can exhibit different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate: Lacks the 1,1-dioxide group.
4-(3-Methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate: Lacks the methyl group.
Methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1-oxide: Contains only one oxide group.
Uniqueness
The presence of the 1,1-dioxide group in methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide enhances its biological activity and stability compared to similar compounds. This unique structural feature contributes to its potential therapeutic applications and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-7-5-6-12(10-13)18-11-16(17(19)23-2)24(20,21)15-9-4-3-8-14(15)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWHPRCDVHHZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2664709.png)
![(E)-2-(4-bromophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2664711.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664715.png)
![4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2664716.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664722.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2664725.png)
![(E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2664726.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2664727.png)
